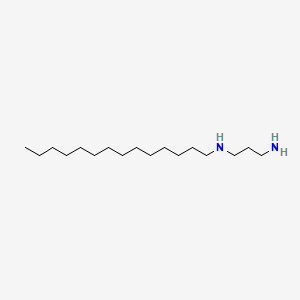

N-Tetradecylpropane-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N'-tetradecylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSZZOVUXFLWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195759 | |

| Record name | N-Tetradecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4317-79-7 | |

| Record name | N1-Tetradecyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tetradecyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tetradecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tetradecylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TETRADECYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0623J1FR67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Current State of Academic Inquiry on Aliphatic Diamines

Academic inquiry into aliphatic diamines, particularly those with long alkyl chains, is an active and evolving field. These compounds are characterized by a hydrocarbon chain and two amino functional groups. The presence of both a hydrophobic alkyl chain and hydrophilic amino groups imparts amphiphilic properties to these molecules, making them a subject of interest in surface chemistry and material science.

Current research is largely focused on the synthesis and characterization of novel aliphatic diamines with tailored properties. A study on the synthesis of a series of aliphatic diamines with varying alkyl chain lengths (from C10 to C18) and different numbers of methylene (B1212753) groups separating the two nitrogen atoms highlights the systematic investigation into structure-property relationships. nih.gov The primary finding of this research was that while the length of the long alkyl chain is the dominant factor in determining the critical micelle concentration (CMC), the nature of other N-alkyl substituents and the spacing between the diamine groups are also significant contributing factors. nih.gov

Furthermore, the biological and industrial applications of aliphatic diamines are a significant driver of research. Diamines are recognized as crucial components in various physiological processes and are utilized as building blocks for polyamides, such as certain types of bio-based nylon. nih.gov The development of efficient and sustainable methods for producing diamines, including bio-based routes, is a key area of contemporary research. nih.gov For instance, some microorganisms are known to naturally produce 1,3-diaminopropane (B46017), and research is underway to engineer strains for enhanced production. nih.gov

Research Significance and Broader Context of N Tetradecylpropane 1,3 Diamine As a Chemical Entity

N-Tetradecylpropane-1,3-diamine, with its C14 alkyl chain, fits within the category of long-chain aliphatic diamines. Its specific structure suggests its potential utility in applications where surface activity is paramount. While detailed research focusing exclusively on this compound is not extensively published, its significance can be inferred from the broader context of related compounds.

The primary research significance of this compound lies in its potential as a surfactant and a building block for more complex molecules. The combination of the tetradecyl group and the propane-1,3-diamine moiety suggests it could be a precursor for the synthesis of cationic gemini (B1671429) surfactants, which are known for their superior surface-active properties compared to their single-chain counterparts.

Moreover, the diamine functionality allows for its use as a cross-linking agent or a monomer in polymerization reactions. Research on similar diamines has shown their utility in creating materials with specific properties, such as antimicrobial hydrogels and anion exchangers for water treatment.

Historical Development of Research on Propane 1,3 Diamine Derivatives

Diverse Synthetic Routes to this compound

The synthesis of this compound can be achieved through several chemical pathways. These methods often leverage established principles of amine synthesis, adapted for the specific requirements of introducing a long alkyl chain onto a propane-1,3-diamine backbone.

Catalytic Hydrogenation Approaches in Diamine Synthesis

Catalytic hydrogenation is a prominent method for the synthesis of diamines. researchgate.netyoutube.com This approach typically involves the reduction of a suitable nitrogen-containing precursor in the presence of a metal catalyst and hydrogen gas. youtube.comgoogle.com For the synthesis of N-substituted 1,3-diamines, a common strategy involves the reductive amination of a carbonyl compound or the hydrogenation of a nitrile.

One potential pathway to this compound via catalytic hydrogenation could start from 3-(tetradecylamino)propanenitrile. This intermediate could be synthesized and then subjected to catalytic hydrogenation to reduce the nitrile group to a primary amine, yielding the final product. The choice of catalyst is critical, with options like Raney nickel, palladium, or platinum being common for such transformations. youtube.comgoogle.com The reaction conditions, including pressure and temperature, are optimized to ensure high conversion and selectivity. For instance, hydrogenations can be carried out at pressures ranging from 1 to 15 kg/cm ² and temperatures from ambient to 100°C. google.com

A related industrial process for producing N,N-dimethyl-1,3-propanediamine involves the fixed-bed hydrogenation of dimethylaminopropionitrile using a Raney-Ni catalyst. google.com This continuous process operates at high pressures (2-12 MPa) and yields the desired diamine in high purity. google.com A similar strategy could be adapted for the synthesis of this compound.

C-H Amination Strategies for 1,3-Diamine Formation

Direct C-H amination has emerged as a powerful tool in organic synthesis for the formation of C-N bonds. nih.gov This method offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. acs.org While direct C-H amination to synthesize this compound is not explicitly detailed in readily available literature, the principles of this methodology can be applied.

One strategy involves the intramolecular C-H amination of N-alkylsulfamides, which can serve as precursors to 1,3-diamines. researchgate.net This process often utilizes rhodium or other transition metal catalysts to facilitate the insertion of a nitrogen atom into a C-H bond. nih.gov The resulting cyclic sulfamide (B24259) can then be hydrolyzed to yield the corresponding 1,3-diamine. nih.gov Although this method is more commonly applied for the synthesis of cyclic or more complex diamines, its principles could potentially be adapted for a linear, substituted diamine like this compound.

Alkylation Reactions in the Functionalization of Propane-1,3-diamines

The most direct conceptual route to this compound is the mono-alkylation of propane-1,3-diamine with a tetradecyl halide. This nucleophilic substitution reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide. ncert.nic.in

However, controlling the degree of alkylation presents a significant challenge. The primary amine product is itself a nucleophile and can react further with the alkyl halide to form di-, tri-, and even quaternary ammonium (B1175870) salts, leading to a mixture of products. ncert.nic.in To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the diamine relative to the alkylating agent.

Alternative, greener alkylating agents like dialkyl carbonates can also be employed. nih.govacs.org These reagents are less toxic than alkyl halides and produce benign byproducts. acs.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Propane-1,3-diamine | 1-Bromotetradecane | This compound | Nucleophilic Alkylation |

| Propane-1,3-diamine | Tetradecyl Methanesulfonate | This compound | Nucleophilic Alkylation |

Mechanistic Investigations of this compound Synthesis

Understanding the mechanisms of the synthetic reactions is key to optimizing reaction conditions and improving yields and selectivity.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of N-alkylation of amines are influenced by several factors, including the nucleophilicity of the amine, the nature of the alkylating agent, the solvent, and the temperature. nih.gov In the alkylation of propane-1,3-diamine, the primary amino groups are strong nucleophiles. The rate of the initial alkylation step will be dependent on the concentration of both the diamine and the tetradecyl halide.

Thermodynamically, the formation of the C-N bond in the alkylation reaction is generally an exothermic and favorable process. However, the subsequent alkylation reactions are also thermodynamically favorable, which underscores the kinetic challenge of achieving mono-substitution.

In catalytic hydrogenation, the kinetics are often governed by the rate of hydrogen adsorption onto the catalyst surface and the subsequent reaction with the adsorbed substrate. acs.org The thermodynamics of the hydrogenation of a nitrile to an amine are highly favorable, driving the reaction towards the product.

Stereochemical Control and Regioselectivity in Diamine Synthesis

The synthesis of unsymmetrically substituted diamines such as this compound presents challenges in achieving high regioselectivity and, where applicable, stereoselectivity. The inherent nucleophilicity of both nitrogen atoms in a diamine precursor like 1,3-diaminopropane (B46017) can lead to mixtures of N-alkylated and N,N'-dialkylated products. wikipedia.orgresearchgate.net

Controlling the regioselective alkylation of 1,3-diaminopropane is crucial to favor the formation of the desired mono-N-alkylated product. One common strategy involves using a large excess of the diamine relative to the alkylating agent (e.g., 1-bromotetradecane). This statistical approach increases the probability of the alkylating agent reacting with an unreacted diamine molecule rather than the already mono-alkylated product. However, this often necessitates a challenging separation of the product from the unreacted diamine. researchgate.net

Alternative approaches to achieve regioselectivity include the use of protecting groups. For instance, one of the amino groups of 1,3-diaminopropane can be temporarily protected, allowing for the selective alkylation of the unprotected amine. Subsequent deprotection yields the desired mono-N-alkylated product. Common protecting groups for amines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be employed for this purpose.

For the synthesis of chiral 1,3-diamines, where a stereocenter is present, stereochemical control is paramount. While this compound itself is achiral, the principles of stereoselective synthesis are critical when dealing with substituted propane (B168953) backbones or chiral alkyl chains. fda.gov Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For example, chiral 1,3-diamines have been synthesized from starting materials like (-)-cis-2-benzamidocyclohexanecarboxylic acid, and their application as ligands in copper-catalyzed asymmetric reactions has been demonstrated, achieving high enantioselectivities. nih.gov The stereochemical outcome in such syntheses can often be influenced by the substituents on the amino groups. nih.gov

Recent advancements in catalysis have also provided methods for the stereoselective construction of 1,3-stereocenters, including those with different types of chirality, through palladium-catalyzed asymmetric alkylations. nih.gov Although not directly applied to this compound, these methods highlight the potential for precise control over the three-dimensional structure of related diamine compounds.

Derivatization and Structural Modification of this compound

The primary and secondary amine functionalities of this compound offer versatile handles for a wide range of chemical modifications, allowing for the synthesis of novel derivatives with tailored properties.

Synthesis of this compound Salts and Adducts (e.g., Diacetate)

This compound readily forms salts with both inorganic and organic acids. The basic nitrogen atoms can be protonated to form ammonium salts. A notable example is the formation of this compound diacetate. fda.gov This salt is typically prepared by reacting the diamine with two equivalents of acetic acid in a suitable solvent. The resulting diacetate salt often exhibits different solubility profiles compared to the free base, which can be advantageous for certain applications. The formation of mono- and diacetate salts is a common derivatization for long-chain alkylamines. fda.gov

Quaternization Reactions and Formation of Ammonium Derivatives

The nitrogen atoms of this compound can be quaternized through reaction with alkyl halides, leading to the formation of quaternary ammonium salts (QASs). These derivatives are of significant interest due to their surfactant and antimicrobial properties. bohrium.comnih.govmdpi.com

The quaternization can be controlled to yield mono- or bis-quaternary ammonium salts. Reaction with one equivalent of an alkylating agent, such as methyl iodide, would preferentially lead to the quaternization of the more accessible primary amine, though a mixture of products is likely. To synthesize bis-quaternary ammonium salts, an excess of the alkylating agent and more forcing reaction conditions are typically employed. google.com For instance, the synthesis of N-alkyl bis-quaternary ammonium salt surfactants has been achieved by reacting N,N-dimethylalkylamines with epichlorohydrin (B41342) and trimethylamine (B31210) hydrochloride. bohrium.com The length of the alkyl chains in these QASs has a significant impact on their physicochemical properties, such as their critical micelle concentration and surface tension. bohrium.com

Table 1: Representative Quaternization Reactions of Long-Chain Diamines

| Diamine Reactant | Alkylating Agent | Product Type | Reference |

| 1,3-Bis(n-pentylamino)propane | Ethyl bromide | Mono- and Bis-quaternary ammonium salt | google.com |

| N,N-Dimethyldipropylenetriamine | Bromoalkanes | Double-chain quaternary ammonium salt | bohrium.com |

| N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | Bromoalkanes | Stellate lactosamide quaternary ammonium salt | bohrium.com |

This table presents representative examples of quaternization reactions for long-chain diamines to illustrate the general synthetic strategies.

Formation of Amide and Imine Derivatives

The primary and secondary amino groups of this compound can react with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides, or activated esters) to form amide bonds. acs.orgyoutube.com The reaction with a dicarboxylic acid or its derivative could lead to the formation of a polyamide. The properties of the resulting amide would be influenced by the nature of the carboxylic acid used. The synthesis of amides from carboxylic acids often requires activation of the carboxylic acid, for example, by using a coupling agent, or harsh reaction conditions to drive the dehydration. youtube.com

Imines, or Schiff bases, can be formed through the condensation reaction of the primary amino group of this compound with aldehydes or ketones. mdpi.comnih.gov This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the imine product. The formation of Schiff bases from 1,3-diamines and various aldehydes has been used to create ligands for metal complexes. rsc.orgresearchgate.netnih.gov The resulting imine derivatives can exhibit interesting coordination chemistry and may have applications in catalysis.

Table 2: Examples of Amide and Imine Formation with Amines

| Amine Reactant | Reagent | Product Type | Key Features | Reference |

| Spermine | Amino acids | Polyamine amides | Potent spermidine (B129725) uptake inhibitors | acs.org |

| 1-Amino-2-indanol | Salicylaldehydes | Schiff bases | Can undergo cyclization to form oxazolidines | nih.gov |

| 1,3-Diamino-2-propanol | Salicylaldehyde and o-hydroxyacetophenone | Unsymmetrical Schiff base ligands | Used in the templated synthesis of Ni(II) complexes | rsc.org |

This table provides illustrative examples of amide and imine formation from various amines to demonstrate the general reaction principles.

Conjugation Strategies for this compound

The reactive amino groups of this compound make it a suitable candidate for conjugation to other molecules, including biomolecules and synthetic polymers. This conjugation can impart new properties to the target molecule, such as increased lipophilicity or the introduction of a cationic character.

Conjugation strategies often involve the formation of stable covalent bonds, such as amide or imine linkages, as described in the previous section. For instance, the diamine can be conjugated to a molecule containing a carboxylic acid group through amide bond formation, often facilitated by a coupling agent. Alternatively, if the target molecule contains an aldehyde or ketone, a Schiff base can be formed, which can be subsequently reduced to a more stable secondary amine linkage.

The conjugation of polyamines to bioactive molecules is an active area of research. nih.gov For example, polyamine conjugates have been explored to enhance the cellular uptake and activity of drugs. nih.gov The polyamine tail can interact with the polyamine transport system in cells, potentially facilitating the delivery of the conjugated molecule. The conjugation of polyamines to proteins like serum albumin has also been investigated, with potential applications in drug delivery. nih.gov These studies suggest that this compound could be a valuable building block for the development of novel bioconjugates.

This compound as a Ligand in Metal Coordination

This compound possesses two nitrogen donor atoms separated by a flexible three-carbon backbone, making it a potentially effective chelating ligand in coordination chemistry. wikipedia.org The presence of a long C14 alkyl chain (tetradecyl group) introduces significant steric bulk and lipophilicity, which can influence its coordination behavior and the properties of the resulting metal complexes.

Chelation Behavior and Ligand Denticity

This compound is expected to act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable six-membered chelate ring. The formation of such a ring is a common feature for 1,3-diamines. wikipedia.orgresearchgate.net The stability of the resulting complex would be enhanced by the chelate effect. However, the bulky tetradecyl substituent could potentially hinder the simultaneous coordination of both nitrogen atoms, especially with smaller metal ions or in sterically crowded environments. In such cases, it might act as a monodentate ligand.

Influence of Alkyl Chain Length on Coordination Properties

The long tetradecyl chain is a defining feature of this ligand and is expected to significantly impact its coordination properties. The steric hindrance introduced by the C14 chain can influence the coordination number and geometry of the metal center. researchgate.net For instance, it might favor the formation of complexes with lower coordination numbers compared to less bulky diamines. Furthermore, the lipophilic nature of the alkyl chain can enhance the solubility of the resulting metal complexes in nonpolar organic solvents. researchgate.net

The electronic effect of the N-alkylation is also a factor. Generally, N-alkylation of amine ligands can decrease the stability constants of their metal ion complexes. researchgate.net This is attributed to a decrease in the outer sphere solvation energy induced by the alkyl group.

Coordination Geometry and Stereochemistry of Metal Complexes

The coordination geometry of metal complexes with this compound would depend on the nature of the metal ion, its preferred coordination number, and the steric constraints imposed by the ligand and any co-ligands. For transition metals that commonly adopt four-coordinate geometries, square planar or tetrahedral arrangements would be possible. For instance, Ni(II) complexes with related 1,3-diamine Schiff base ligands have been observed to adopt slightly distorted square planar geometries. researchgate.net For metal ions favoring six-coordinate geometries, such as Co(II) or Cr(III), an octahedral geometry would be expected, with the diamine occupying two coordination sites. nih.govnih.gov

The flexible propane-1,3-diamine backbone can adopt various conformations, such as a chair or a boat form, within the chelate ring. In a nickel(II) complex with a Schiff base derived from 1,3-diaminopropane, the six-membered ring was found to adopt a symmetric boat conformation. researchgate.net The stereochemistry of the resulting complexes would also be influenced by the arrangement of the tetradecyl chain.

Synthesis and Characterization of this compound Metal Complexes

Preparative Methods for Transition Metal Complexes

While specific synthetic procedures for this compound complexes are not documented, general methods for preparing transition metal complexes with N-alkylated diamines can be inferred. A common approach involves the direct reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the diamine ligand in a suitable solvent, such as ethanol (B145695) or methanol. nih.govmdpi.com The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The resulting metal complex may precipitate from the solution or can be isolated by evaporation of the solvent.

For example, a general synthesis might involve:

Dissolving the metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂) in an alcohol.

Adding a stoichiometric amount of this compound to the solution.

Stirring the reaction mixture for a period to allow for complexation.

Isolating the product by filtration if it precipitates, or by removing the solvent under reduced pressure.

Characterization of such complexes would typically involve techniques like Fourier-transform infrared (FTIR) spectroscopy to observe changes in the N-H stretching frequencies upon coordination, and UV-Vis spectroscopy to study the electronic transitions of the metal center.

Applications in Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers Design

This compound as a Linker in MOF Synthesis

While direct, extensive research detailing the use of this compound as a primary building block in the synthesis of metal-organic frameworks (MOFs) is not widely documented, its structural characteristics suggest significant potential. MOFs, or coordination polymers, are crystalline materials constructed from metal ions or clusters linked together by organic molecules. acs.orgwikipedia.org The properties of a MOF are highly dependent on the choice of these organic linkers. rsc.org

The propane-1,3-diamine portion of the molecule can act as a coordinating agent, bridging metal centers to form one-, two-, or three-dimensional networks, a principle demonstrated in coordination polymers built with similar 1,3-bis(pyridin-4-yl)propane linkers. nih.govrsc.org The introduction of a long, flexible aliphatic chain like the tetradecyl group is a strategy used to impart unique properties to coordination polymers. mdpi.com Such linkers can introduce flexibility into the framework, potentially leading to dynamic or "soft porous" crystals that respond to external stimuli. wikipedia.orgmdpi.com Furthermore, the amine groups can be grafted onto existing MOFs through post-synthetic modification, a common and effective method for tailoring a material's properties for specific applications like carbon dioxide separation. researchgate.netnih.gov

Tunable Properties of MOFs and Coordination Polymers

The incorporation of a linker like this compound into a MOF or coordination polymer would offer several avenues for tuning the material's final properties.

Flexibility and Dynamic Behavior : The flexible propane (B168953) segment and the long, non-rigid tetradecyl chain can allow the framework to undergo structural changes, such as expansion or contraction, in response to guest molecules or temperature changes. wikipedia.orgliverpool.ac.uk This "breathing" behavior is a key feature of flexible MOFs. wikipedia.orgmdpi.com

Pore Environment Modification : The long alkyl chain would line the pores of the MOF, creating a hydrophobic environment. This can be highly desirable for applications involving the selective adsorption of nonpolar molecules or for enhancing the material's stability in the presence of water. Modifying the pore surface of a MOF is a known strategy to regulate its hydrophobicity and water adsorption characteristics. researchgate.net

Functionalization : The primary and secondary amine groups of the propane-1,3-diamine head are available for post-synthetic modification. nih.gov These sites can be used to graft other functional molecules, thereby altering the framework's chemical properties for applications in catalysis or targeted sensing. This approach is widely used to enhance the performance of MOFs. researchgate.netnih.gov

The ability to vary the organic linker is a cornerstone of MOF chemistry, allowing for the rational design of materials with specific functionalities. rsc.org The combination of a flexible aliphatic backbone and reactive amine groups makes long-chain diamines promising candidates for creating highly adaptable and functional porous materials.

Application in Responsive Materials and Smart Systems (e.g., CO2-Switchable Systems)

A significant area of application for molecules containing diamine functionalities is in the creation of "smart" or responsive materials, particularly those that react to the presence of carbon dioxide (CO₂). The fundamental principle relies on the reversible chemical reaction between the amine groups and CO₂. In an aqueous environment, the diamine can be protonated by CO₂, leading to the formation of ammonium (B1175870) carbamate (B1207046) salts. nih.gov This reaction effectively changes the chemical nature of the molecule, a transformation that can be reversed by removing the CO₂ (e.g., by bubbling an inert gas like nitrogen or argon through the solution).

This CO₂-switchability has been demonstrated in a variety of systems using related diamines. For instance, studies have shown that such reactions can reversibly switch the viscosity of fluids, create and destroy foams, and form or break microemulsions. rsc.org The this compound molecule is an ideal candidate for these applications due to its amphiphilic nature. The diamine head provides the CO₂-responsive trigger, while the long tetradecyl tail imparts surfactant-like properties.

In a CO₂-free state, the molecule acts as a simple surfactant. When CO₂ is introduced, the head group becomes a charged ammonium carbamate, drastically changing its properties and its interaction with the surrounding medium. This switching has been explored for various applications, including enhanced oil recovery and environmentally friendly separation processes. Research on 2,2-dialkylpropane-1,3-diamines has shown they readily absorb CO₂ to form solid carbamate salts, a key attribute for phase-changing CO₂ sorbents. osti.gov

Below is a table summarizing research findings on CO₂-responsive systems using various diamine compounds, illustrating the established potential for this compound.

| System Studied | Diamine Used | Stimulus | Reversible Effect | Research Focus |

| MOF-based Adsorbents | Diamine-appended Mg₂(dobpdc) | CO₂ Pressure/Temp. | Step-shaped CO₂ adsorption/desorption | High-efficiency carbon capture from flue gas. nih.govnih.gov |

| Aqueous Solutions | N-methyl-1,3-propanediamine (MAPA) | CO₂ Bubbling | Accelerated CO₂ absorption rate | Enhancing the kinetics of CO₂ capture in amine solvents. researchgate.net |

| Phase-Changing Sorbents | 2,2-Dialkylpropane-1,3-diamines | CO₂ Absorption | Formation of solid carbamate salts | Development of moisture-insensitive CO₂ capture materials. osti.gov |

| Selective Mono-acylation | Various Diamines | CO₂ as protecting group | Controlled chemical reactivity | Using CO₂ as a green, temporary protecting group for one amine function. rsc.org |

This table is interactive. Click on the headers to sort.

Thin Film and Coating Technologies

The amphiphilic structure of this compound makes it highly suitable for applications in thin film and coating technologies. Its ability to self-assemble at interfaces is key to its function in this domain. Similar long-chain diamines, such as N-oleyl-1,3-diaminopropane, are used commercially as corrosion inhibitors, dispersing agents in paints, and emulsifiers for asphalt (B605645) and undercoatings. nouryon.comatamanchemicals.com

The primary mechanism involves the formation of a thin, self-assembled film on a substrate surface. The hydrophilic diamine "head" adsorbs onto the surface (e.g., a metal), while the long, hydrophobic tetradecyl "tail" orients away from the surface, creating a tightly packed, nonpolar barrier. This film can protect the underlying material from corrosive agents like water. The effectiveness of such films is well-established, and related long-chain molecules are known to form self-assembled monolayers (SAMs) on various substrates. nih.govnih.gov

Furthermore, such molecules can be used to modify the surface properties of other materials. For example, coating a moisture-sensitive material like a MOF with a hydrophobic layer can dramatically improve its stability and performance in humid conditions, a critical requirement for real-world applications like carbon capture from industrial flue gas. rsc.org The dual functionality of this compound allows it to act as both a surface-active agent and a chemical intermediate, making it a versatile component in the formulation of advanced coatings and functional thin films.

Biological and Biomedical Research Investigations of N Tetradecylpropane 1,3 Diamine

Antimicrobial Activity and Structure-Activity Relationships

N-Tetradecylpropane-1,3-diamine, a member of the N-alkylpropane-1,3-diamine family, has been a subject of interest in antimicrobial research due to its chemical structure, which combines a hydrophobic tetradecyl tail with a hydrophilic diamine head group. This amphiphilic nature is a key determinant of its interaction with microbial cells.

Mechanisms of Action Against Microorganisms

The precise mechanisms of action for this compound are not extensively detailed in existing literature; however, inferences can be drawn from the behavior of structurally similar long-chain alkylamines and diamines. The primary mode of action is believed to be the disruption of the microbial cell membrane's integrity. The lipophilic tetradecyl chain is thought to intercalate into the lipid bilayer of the cell membrane, leading to a loss of the highly ordered membrane structure. This insertion can cause increased membrane fluidity and permeability.

Following this initial disruption, the compound can induce the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death. The cationic nature of the diamine group at physiological pH likely facilitates the initial electrostatic interaction with the negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

Potency and Spectrum of Activity

Studies on related compounds, such as gallium(III) complexes incorporating 1,3-propanediamine derivatives, have shown selective activity against certain pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net For instance, a dinuclear gallium(III) complex with a 1,3-propanediamine-N,N'-diacetate ligand demonstrated the ability to reduce pyocyanin (B1662382) production in a clinical isolate of P. aeruginosa. nih.govresearchgate.net Although this research focuses on the metal complex, it highlights the potential of the diamine scaffold in targeting specific microbial processes.

Table 1: Representative Antimicrobial Activity of Long-Chain Alkyl Diamine Compounds

| Microorganism | Type | Representative MIC Range (µg/mL) for C12-C16 Alkyl Diamines |

| Staphylococcus aureus | Gram-positive Bacteria | 1 - 16 |

| Bacillus subtilis | Gram-positive Bacteria | 2 - 32 |

| Escherichia coli | Gram-negative Bacteria | 4 - 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 8 - 128 |

| Candida albicans | Fungus (Yeast) | 2 - 32 |

Note: This table presents representative data for long-chain alkyl diamines to illustrate the general potency and spectrum. Specific data for this compound may vary.

Cellular Interactions and Biological Transport Mechanisms

The interaction of this compound with cells is intrinsically linked to its amphiphilic properties, which govern its ability to cross biological membranes and localize within subcellular compartments.

Membrane Permeability and Cellular Uptake

The initial interaction of this compound with the cell surface is likely driven by electrostatic forces between the protonated amine groups and the negatively charged cell membrane. Following this adhesion, the hydrophobic tetradecyl chain can insert into the lipid bilayer. This process can lead to a transient or permanent increase in membrane permeability, facilitating the uptake of the compound into the cell. The exact mechanism of transport across the membrane has not been definitively elucidated for this specific compound but may involve a combination of passive diffusion and membrane perturbation.

Subcellular Localization Studies

Specific studies detailing the subcellular localization of this compound are scarce. However, based on its chemical properties, it is plausible that once inside the cell, the compound could interact with various intracellular components. The cationic nature of the diamine headgroup might lead to interactions with negatively charged macromolecules such as DNA and RNA. The hydrophobic tail could drive its association with intracellular membranes, such as those of mitochondria or the endoplasmic reticulum, potentially disrupting their function. Further research employing techniques like fluorescence microscopy with labeled analogues would be necessary to precisely determine its subcellular distribution.

Research Applications in Biomedical Imaging Agents

Currently, there is no significant body of research documenting the application of this compound as a primary component in the development of biomedical imaging agents. While its ability to interact with cell membranes could theoretically be exploited for the delivery of imaging probes, this potential has not been explored in the available scientific literature.

Conjugation to Contrast Agents for Magnetic Resonance Imaging

The development of advanced contrast agents for Magnetic Resonance Imaging (MRI) is a significant area of biomedical research. One strategy involves the use of nanoparticles to carry paramagnetic ions, such as gadolinium (Gd³⁺), to enhance image contrast. wikipedia.org While direct studies conjugating this compound to MRI contrast agents are not extensively documented in publicly available research, its chemical structure lends itself to such applications.

This compound is an amphiphilic molecule, possessing a long, hydrophobic tetradecyl tail and a hydrophilic propane-1,3-diamine head. This structure is analogous to lipids and surfactants used in the formation of nanoparticles, liposomes, and micelles, which can serve as carriers for contrast agents. The primary amino groups of the diamine head can be chemically modified to covalently attach chelating agents. These chelators, such as derivatives of diethylenetriaminepentaacetic acid (DTPA), are essential for safely binding toxic Gd³⁺ ions. gla.ac.uk

The general approach involves synthesizing nanoparticles where the amphiphilic components, potentially including this compound, self-assemble in an aqueous environment. The hydrophilic diamine groups would be oriented towards the aqueous phase, providing a surface for further chemical reactions. An amino-functionalized Gd³⁺ chelate could then be covalently linked to these surface amine groups. nih.gov This conjugation serves two main purposes: it increases the rotational correlation time of the gadolinium complex, which can lead to higher relaxivity and a stronger MRI signal, and it allows for a high payload of the contrast agent per nanoparticle, increasing the local concentration at the target site. nih.gov

The table below illustrates the properties of different nanoparticle-based MRI contrast agents, highlighting the characteristics that a system incorporating this compound could be engineered to possess.

| Nanoparticle System | Core/Shell Material | Contrast Agent | Key Feature |

| Shell-Crosslinked Knedel-like Nanoparticles (SCKs) | Poly(acrylic acid)/Poly(methyl acrylate) | Gadolinium (III) | Covalent attachment of Gd-chelate to the hydrophilic shell increases relaxivity. nih.gov |

| Gadolinium Ferrate/Trigadolinium Pentairon(III) Oxide NPs | GdFeO₃ / Gd₃Fe₅O₁₂ | Gadolinium (III) | Synthesized via co-precipitation, forming a crystalline nanoparticle with inherent contrast properties. nih.gov |

| TiO₂-Gd-Tf Nanoparticles | Titanium Dioxide | Gadolinium (III) | Chelate-free, heat-induced loading of Gd onto the nanoparticle, coated with transferrin for stability. gla.ac.uk |

Biocompatibility Assessments in Research Models

For any compound to be considered for biomedical applications, even as a component of a larger system, its biocompatibility must be thoroughly evaluated. Biocompatibility assessment ensures that the material does not elicit a toxic, injurious, or immunological response in a biological system. For a molecule like this compound, which would likely be a component of a nanoparticle-based diagnostic or therapeutic agent, biocompatibility studies would focus on the entire nanoparticle formulation.

Key biocompatibility assessments for such systems include in vitro cytotoxicity assays using relevant cell lines. These tests determine the concentration at which the nanoparticles might induce cell death. Furthermore, evaluations of non-toxicity and non-immunogenicity in animal models, such as mice, are crucial steps. nih.gov Research on shell-crosslinked nanoparticles, which utilize amine-containing compounds for crosslinking, has shown that such systems can be designed to be non-toxic to mammalian cells and non-immunogenic in mice, making them suitable candidates for in vivo applications. nih.gov

The assessment would involve investigating the interactions of the nanoparticle surfaces with blood components and tissues. The cationic nature of the protonated diamine head of this compound would be a critical factor to consider, as cationic surfaces can interact strongly with negatively charged cell membranes and blood proteins, which could lead to toxicity or rapid clearance from circulation. Therefore, biocompatibility assessments would be essential to optimize the formulation and ensure its suitability for biological research models.

Potential as a Research Tool for Biological Processes

Modulation of Enzyme Activity

The chemical structure of this compound suggests it may interact with and modulate the activity of certain enzymes, particularly those that process polyamine substrates. Diamine oxidases (DAO), for instance, are enzymes that catalyze the oxidative deamination of primary amines, including histamine (B1213489) and other diamines. wikipedia.orgnih.gov These enzymes play a crucial role in polyamine metabolism, which is essential for cell growth and proliferation. gla.ac.uk

The long tetradecyl chain of this compound introduces significant hydrophobicity, which could influence its partitioning into the enzyme's active site or lead to non-specific inhibition through aggregation. The table below, adapted from research on DAO inhibitors, shows the types of compounds that can modulate its activity, providing a basis for understanding how this compound might behave.

| Inhibitor Type | Example Compound | Mechanism of Action |

| Substrate Analogue | Guanidino compounds | Competitive inhibition by binding to the active site. nih.gov |

| Substrate Analogue | Isothiouronium compounds | Competitive inhibition by mimicking the substrate structure. nih.gov |

| Mechanism-Based | Pargyline | Can act as a reversible inhibitor of DAO-mediated putrescine metabolism. wikipedia.org |

Given that DAO recognizes and processes molecules with two amino groups, the propane-1,3-diamine portion of this compound makes it a candidate for interaction with this enzyme, potentially acting as a substrate or an inhibitor.

Interactions with Nucleic Acids and Proteins

Polyamines are well-known to interact with negatively charged macromolecules like nucleic acids (DNA and RNA) and acidic proteins. nih.gov This interaction is primarily driven by the electrostatic attraction between the positively charged protonated amino groups of the polyamine and the negatively charged phosphate (B84403) groups of the nucleic acid backbone. nih.gov

This compound, with its two primary amine groups, can be protonated under physiological pH, acquiring a positive charge that facilitates binding to DNA and RNA. This binding can lead to several effects, including the stabilization of specific DNA conformations and the condensation of DNA. For example, the parent molecule, 1,3-propanediamine, has been shown to bind in the minor groove of Z-DNA, contributing to the stability of this left-handed helical conformation through electrostatic and hydrogen-bonding interactions. nih.gov

The presence of the long, hydrophobic tetradecyl chain in this compound adds another dimension to its interaction with macromolecules. This amphiphilic nature allows it to form aggregates, such as micelles or vesicles, which can efficiently package and condense nucleic acids. This property is the basis for the use of similar cationic lipids in creating lipoplexes for gene delivery. The hydrophobic tail can also facilitate interactions with hydrophobic pockets in proteins.

The interaction of polyamines with nucleic acids can be studied through various biophysical techniques, and the stability of the resulting complexes is often assessed by measuring the change in the melting temperature (ΔTₘ) of double-stranded DNA.

| Interacting Molecule | Type of Interaction | Biological Implication |

| 1,3-Propanediamine | Binds to Z-DNA minor groove | Stabilization of alternative DNA conformations. nih.gov |

| Polyamines (general) | Electrostatic binding to DNA phosphate backbone | DNA condensation and aggregation. nih.gov |

| Cationic Lipids | Formation of lipoplexes with DNA/RNA | Potential for use in gene delivery systems. |

Therefore, this compound has significant potential as a research tool for studying DNA condensation, chromatin structure, and for the development of non-viral gene delivery vectors.

Environmental Research, Fate, and Ecotoxicological Studies of N Tetradecylpropane 1,3 Diamine

Environmental Pathways and Distribution

N-Tetradecylpropane-1,3-diamine, a member of the long-chain aliphatic amines class, is utilized in various industrial applications, which may lead to its release into the environment. asm.orgkeruichemical.comwhamine.com Understanding its behavior in environmental matrices is crucial for assessing its potential impact. Long-chain aliphatic amines, due to their chemical properties, are expected to partition to different environmental compartments. When released into water, they tend to adsorb to suspended solids and sediment. researchgate.net Their distribution is largely governed by their physicochemical properties, such as water solubility and partitioning coefficients.

Adsorption and Desorption Behavior in Environmental Matrices

The adsorption and desorption characteristics of this compound in soil and sediment are critical in determining its mobility and bioavailability. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of adsorption. chemsafetypro.comecetoc.orgepa.gov For long-chain aliphatic amines, which are cationic surfactants, adsorption to soil and sediment is expected to be significant due to electrostatic interactions with negatively charged surfaces of clay minerals and organic matter. ecetoc.org

Table 1: Adsorption and Desorption Data for Related Long-Chain Amines

| Compound Class | Environmental Matrix | Adsorption Coefficient | Desorption Characteristics | Reference |

| Long-Chain Aliphatic Amines | Soil and Sediment | High (Predicted) | Strong adsorption, limited desorption | researchgate.net |

Note: This table is based on general information for the class of long-chain aliphatic amines due to the lack of specific data for this compound.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water at steady state, is a common measure of bioaccumulation potential for aquatic organisms.

A draft screening assessment by Canadian authorities suggests that long-chain aliphatic amines with alkyl chains of C14 and longer have a high potential to bioaccumulate. researchgate.net Another study on the bioconcentration of cationic surfactants in rainbow trout indicated that the BCF for amines with chain lengths up to C14 was positively correlated with chain length.

Table 2: Bioaccumulation Data for C14 and Related Amines

| Compound/Class | Organism | Bioconcentration Factor (BCF) | Conclusion | Reference |

| Long-chain aliphatic amines (C14 and longer) | Aquatic Organisms | High potential | High potential to bioaccumulate | researchgate.net |

Note: This table includes data for the class of long-chain aliphatic amines and related C14 amines, as specific BCF data for this compound was not found in the reviewed literature.

Degradation Kinetics and Mechanisms in Environmental Systems

The persistence of this compound in the environment is determined by its degradation through various processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation in Water and Soil Environments

Biodegradation is a key process for the removal of organic chemicals from the environment. Studies on various diamines have shown that they can be degraded by microorganisms. nih.gov For instance, certain bacteria and fungi have been found to degrade different types of diamines. nih.gov While specific studies on the biodegradation of this compound are limited, the general class of long-chain aliphatic amines is not considered to be persistent in the environment. researchgate.net

Photodegradation and Hydrolytic Degradation Pathways

Photodegradation, the breakdown of chemicals by light, and hydrolysis, the reaction with water, can also contribute to the environmental degradation of this compound. The rate of photodegradation depends on the absorption of light and the presence of photosensitizers in the environment. tue.nl Aliphatic amines can undergo photooxidation. Hydrolysis of the amine functional groups in this compound is generally not expected to be a significant degradation pathway under typical environmental conditions.

Influence of Environmental Factors (pH, Temperature, Light) on Degradation Rate

Environmental factors such as pH, temperature, and light intensity can significantly influence the rate of degradation of chemicals. For instance, soil temperature and moisture content have been shown to affect the degradation rate of pesticides in soil. researchgate.net The pH of the environment can affect the speciation of amines and, consequently, their bioavailability and susceptibility to degradation. Increased temperature generally leads to higher rates of both biotic and abiotic degradation processes. The intensity and wavelength of light will directly impact the rate of photodegradation. tue.nl

Table 3: Factors Influencing Degradation of Related Amine Compounds

| Degradation Process | Influencing Factor | Effect on Degradation Rate | General Observation for Related Compounds | Reference |

| Biodegradation | Temperature | Increase with temperature | Faster degradation at higher temperatures | researchgate.net |

| Biodegradation | Soil Moisture | Optimal range exists | Degradation rates can be influenced by water content | researchgate.net |

| Photodegradation | Light Intensity | Increases with intensity | Higher light intensity leads to faster breakdown | tue.nl |

| General Degradation | pH | Can influence speciation and bioavailability | Affects the form of the amine in the environment | researchgate.net |

Note: This table presents general principles and findings for related compounds, as specific quantitative data on the influence of these factors on the degradation of this compound is not available in the reviewed literature.

Ecotoxicological Impact Assessments in Aquatic and Terrestrial Ecosystems

Comprehensive assessments of the ecotoxicological impact of this compound in both aquatic and terrestrial environments are not extensively documented in accessible scientific literature. This represents a significant gap in the environmental risk assessment of this compound.

Toxicity to Aquatic Organisms

Toxicity Data for this compound in Aquatic Organisms

| Organism | Test Type | Endpoint | Result |

| Fish | Acute Toxicity | LC50 | No data available echemi.com |

| Aquatic Invertebrates (e.g., Daphnia) | Acute Toxicity | EC50 | No data available echemi.com |

| Algae | Growth Inhibition | IC50 | No data available echemi.com |

Effects on Terrestrial Organisms and Soil Microflora

Toxicity Data for this compound in Terrestrial Ecosystems

| Organism/Process | Test Type | Endpoint | Result |

| Soil Microorganisms | Respiration/Nitrification Inhibition | - | No data available echemi.com |

| Earthworms | Acute/Chronic Toxicity | LC50/NOEC | No data available |

| Plants | Germination/Growth Inhibition | - | No data available |

The current body of scientific knowledge does not provide the necessary data to perform a robust assessment of the environmental hazards of this compound. Further research is imperative to fill these critical data gaps and ensure a comprehensive understanding of the compound's environmental profile.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Tetradecylpropane-1,3-diamine. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and their connectivity can be established.

One-dimensional ¹H and ¹³C NMR spectroscopy provides foundational information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tetradecyl chain and the propanediamine moiety. The terminal methyl group (CH₃) of the tetradecyl chain would appear as a triplet at the most upfield region, typically around 0.8-0.9 ppm. The methylene (B1212753) groups (CH₂) of the long alkyl chain would produce a large, complex multiplet in the range of 1.2-1.4 ppm. The methylene groups adjacent to the nitrogen atoms are deshielded and would resonate at a downfield chemical shift, likely between 2.5 and 2.8 ppm. The protons of the central methylene group of the propane-1,3-diamine backbone would also appear in this region, likely as a quintet. The N-H protons would exhibit a broad signal whose chemical shift is dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbon of the terminal methyl group of the tetradecyl chain would be found at approximately 14 ppm. The internal methylene carbons of the alkyl chain would have a series of signals between 22 and 32 ppm. The carbons bonded to the nitrogen atoms would be significantly deshielded, with expected chemical shifts in the range of 40-55 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (terminal) | 0.8 - 0.9 | Triplet |

| (CH₂)₁₁ | 1.2 - 1.4 | Multiplet |

| -CH₂-CH₂-N | 2.5 - 2.8 | Multiplet |

| N-CH₂-CH₂- | 2.5 - 2.8 | Triplet |

| -CH₂-CH₂-CH₂- | 1.5 - 1.8 | Quintet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (terminal) | ~14 |

| (CH₂)₁₁ | 22 - 32 |

| -CH₂-CH₂-N | ~27 |

| N-CH₂-CH₂- | ~50 |

| -CH₂-CH₂-CH₂- | ~30 |

To confirm the structural assignments made from 1D NMR, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, the triplet of the terminal methyl group would show a correlation to the adjacent methylene group of the tetradecyl chain. Similarly, the protons of the propanediamine backbone would exhibit correlations with their neighboring protons, confirming the -CH₂-CH₂-CH₂- sequence.

The ¹H-¹³C HMBC experiment is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. biorxiv.org This technique would definitively link the tetradecyl chain to the propanediamine moiety by showing a correlation from the protons of the methylene group adjacent to the nitrogen of the tetradecyl chain to the carbons of the propanediamine backbone.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₇H₃₈N₂), the calculated exact mass is 270.3035. researchgate.net HRMS analysis would be expected to yield a molecular ion peak very close to this value, confirming the elemental composition. Fragmentation patterns observed in HRMS can also provide structural information. Common fragmentation pathways for long-chain amines include the cleavage of C-C bonds in the alkyl chain and cleavage alpha to the nitrogen atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of this compound in complex mixtures, such as commercial biocide formulations or environmental samples. uni-regensburg.de LC separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. For long-chain amines, reversed-phase chromatography with an ion-pairing agent is often employed to improve peak shape and retention. nih.govbohrium.com Tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. biorxiv.org

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by the vibrational modes of the long alkyl chain. Strong C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. The N-H stretching vibrations of the amine groups would appear as a broad band in the 3200-3500 cm⁻¹ region. N-H bending vibrations are expected around 1600 cm⁻¹. The C-N stretching vibrations would be found in the 1000-1250 cm⁻¹ region. The CH₂ scissoring and rocking vibrations would appear around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. The C-H stretching region would also show strong bands. The C-C stretching vibrations of the alkyl chain backbone would give rise to a series of bands in the 800-1200 cm⁻¹ region, which are often more prominent in the Raman spectrum than in the FTIR spectrum.

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | 3200 - 3500 (broad) | 3200 - 3500 (weak) |

| N-H | Bending | ~1600 | Weak |

| C-H (alkyl) | Stretching | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| CH₂ | Scissoring | ~1465 | ~1465 |

| CH₂ | Rocking | ~720 | Weak |

| C-N | Stretching | 1000 - 1250 | 1000 - 1250 |

Characterization of Functional Groups

The presence of primary and secondary amine groups, along with the long alkyl chain, can be confirmed using infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands indicative of its key functional groups.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Primary Amine) | Stretching | 3400-3250 (doublet) |

| N-H (Secondary Amine) | Stretching | 3450-3310 (sharp, weak) |

| N-H | Bending | 1650-1580 |

| C-H (Alkyl) | Stretching | 2960-2850 |

| C-H (Alkyl) | Bending | 1470-1450 |

| C-N | Stretching | 1250-1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals corresponding to the protons in the tetradecyl chain, the propane (B168953) linker, and the amine groups.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃- (Terminal methyl of tetradecyl) | ~0.88 | Triplet |

| -(CH₂)₁₁- (Methylene groups of tetradecyl) | ~1.26 | Multiplet |

| -CH₂-CH₂-N- (Methylene adjacent to nitrogen) | ~2.6-2.8 | Multiplet |

| -N-CH₂-CH₂-CH₂-N- (Central methylene of propane) | ~1.7 | Quintet |

| -NH₂ and -NH- (Amine protons) | Variable (1.0-3.0) | Broad singlet |

¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the proton NMR data, providing a count of the chemically distinct carbon atoms.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| CH₃- (Terminal methyl of tetradecyl) | ~14 |

| -(CH₂)₁₁- (Methylene groups of tetradecyl) | ~22-32 |

| -CH₂-N- (Carbons adjacent to nitrogen) | ~40-50 |

Analysis of Intermolecular Interactions

The long alkyl chain of this compound allows for significant van der Waals interactions, leading to self-assembly and aggregation in various media. The amine functionalities can participate in hydrogen bonding. Techniques such as concentration-dependent NMR studies can reveal shifts in the amine proton signals, indicating the formation of intermolecular hydrogen bonds. Furthermore, advanced techniques like 2D NMR (e.g., NOESY) could provide insights into the spatial proximity of different parts of the molecule in aggregated states.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound. Due to the lack of a strong chromophore, UV detection can be challenging. Therefore, derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) is often preferred. A study on a similar compound, N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, utilized liquid chromatography coupled to high-resolution mass spectrometry (LC/HRMS) for its characterization, a technique equally applicable to this compound. nih.gov For instance, a reversed-phase HPLC method could be developed.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) in positive ion mode |

| Injection Volume | 10 µL |

A reliable method to quantify residual levels of a related compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, in dairy products was developed using ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach could be adapted for this compound in complex matrices.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high boiling point and polar nature of this compound, derivatization is typically required to improve its volatility and chromatographic behavior. A common derivatizing agent for amines is trifluoroacetic anhydride (B1165640) (TFAA). Research on long-chain N-1-alkyl-1,3-propanediamines has demonstrated the effectiveness of GC-MS analysis after derivatization with TFAA. researchgate.net

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 10 min |

| Detector | Mass Spectrometer (MS) |

| Derivatization | Reaction with Trifluoroacetic Anhydride |

The electron impact ionization mass spectrum of the trifluoroacetylated derivative would show characteristic fragmentation patterns, allowing for unambiguous identification. researchgate.net

Surface-Sensitive Analytical Techniques

The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and hydrophilic amine headgroup, makes it surface-active. Techniques that can probe the properties of surfaces and interfaces are therefore highly relevant.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical states of the elements on a surface where this compound is adsorbed. The high-resolution spectra of N 1s and C 1s would provide information about the amine groups and the alkyl chain at the surface.

Atomic Force Microscopy (AFM): AFM is a powerful tool for visualizing the morphology of this compound aggregates or self-assembled monolayers on a substrate at the nanoscale. It can provide information on the packing and organization of the molecules on a surface.

Computational Chemistry and Molecular Modeling of N Tetradecylpropane 1,3 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like N-Tetradecylpropane-1,3-diamine. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on similar aliphatic amines.

| Parameter | Estimated Value (eV) | Significance |

| E_HOMO | -6.5 to -5.5 | Indicates electron-donating capability, crucial for interactions with electron-deficient species. |

| E_LUMO | 1.5 to 2.5 | Represents electron-accepting ability. |

| Energy Gap (ΔE) | 7.0 to 9.0 | A large gap suggests high kinetic stability and low reactivity. |

These values are estimations based on published data for other long-chain alkylamines and should be confirmed by specific calculations for this compound.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental data and confirming the molecular structure.

For this compound, calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in the molecule. The calculated IR spectrum would show characteristic peaks for N-H stretching and bending vibrations, as well as C-H stretching from the alkyl chain and the propane (B168953) linker. The UV-Vis spectrum of simple aliphatic amines typically does not show strong absorption in the visible region but may exhibit absorption in the far UV.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape and how it interacts with its environment.

Solvent Effects on Molecular Conformation

The conformation of this compound is significantly influenced by the solvent. In a nonpolar solvent, the long tetradecyl chain would likely adopt a more extended conformation to maximize van der Waals interactions. In an aqueous environment, the hydrophobic tetradecyl chain would tend to collapse to minimize its contact with water, while the polar diamine headgroup would interact with water molecules through hydrogen bonding. nyu.eduresearchgate.net MD simulations can model these solvent-induced conformational changes, providing insights into the molecule's behavior at interfaces, such as in surfactant applications. acs.orgmdpi.comnih.gov

Ligand-Receptor Binding Simulations

Given the structural similarities of this compound to antimicrobial compounds, ligand-receptor binding simulations, often referred to as molecular docking, can be employed to investigate its potential biological targets. mdpi.commdpi.comsemanticscholar.org These simulations predict the preferred binding orientation and affinity of the molecule within the active site of a protein. For example, the diamine functionality could interact with acidic residues in a bacterial enzyme's active site through hydrogen bonding and electrostatic interactions, while the hydrophobic tail could engage with nonpolar pockets. Such studies are crucial in the rational design of new therapeutic agents. nih.govacs.org

Table 2: Potential Interactions of this compound in a Hypothetical Receptor Active Site

| Interaction Type | Functional Group on this compound | Potential Interacting Residues in Receptor |

| Hydrogen Bonding | Amine groups (-NH2) | Aspartic Acid, Glutamic Acid, Serine |

| Electrostatic Interactions | Protonated Amine groups (-NH3+) | Aspartate, Glutamate |

| Hydrophobic Interactions | Tetradecyl chain | Leucine, Isoleucine, Valine, Phenylalanine |

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound, a QSAR model could be developed to predict its antimicrobial activity based on its physicochemical properties, or descriptors. researchgate.netresearchgate.netfrontiersin.org

Key descriptors for a QSAR model of this compound would likely include:

Topological descriptors: Which describe the molecular structure and branching.

Electronic descriptors: Such as HOMO-LUMO energies and dipole moment, derived from quantum chemical calculations. dergipark.org.tr

Hydrophobic descriptors: Like the octanol-water partition coefficient (logP), which is critical for membrane permeability.

By comparing the descriptors and activities of a series of related diamines, a predictive QSAR model can be built. This model can then be used to design new, more potent analogues of this compound with enhanced antimicrobial properties.

Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful tool for estimating the biological activity of molecules like this compound based on their chemical structure. researchgate.netnih.govresearchgate.net QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.netnih.gov For a molecule such as this compound, which possesses a long lipophilic alkyl chain and two hydrophilic amine groups, these models can predict a range of activities, including antimicrobial and antifungal properties.

The development of a QSAR model for this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. For instance, the long tetradecyl chain contributes to high lipophilicity, which can be quantified by descriptors like the logarithm of the octanol-water partition coefficient (logP). The presence of the two amine groups influences the molecule's polarity, hydrogen bonding capacity, and electronic properties.

Molecular docking is another computational technique that can be employed to predict biological activity. mdpi.comtandfonline.com This method simulates the interaction between a ligand (in this case, this compound) and a biological target, such as an enzyme or a receptor. mdpi.commix-up.eu By predicting the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of a target protein, molecular docking can provide insights into its potential mechanism of action and biological efficacy. For example, the amine groups of this compound could form hydrogen bonds with amino acid residues in a protein's active site, while the alkyl chain could engage in hydrophobic interactions.

Interactive Data Table: Illustrative Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Category | Specific Descriptor Example | Predicted Influence on Biological Activity |

| Topological | Wiener Index | Relates to molecular branching and size, potentially affecting membrane permeability. |

| Electronic | Dipole Moment | Influences interactions with polar biological macromolecules. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A higher value suggests greater affinity for lipid membranes, which can be crucial for antimicrobial activity. |

| Steric | Molecular Volume | Affects how the molecule fits into the binding site of a target protein. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. tandfonline.com |

Correlating Structural Features with Material Properties

Molecular modeling techniques, especially molecular dynamics (MD) simulations, are instrumental in understanding how the structural features of this compound correlate with its material properties. researchgate.netresearchgate.netresearchgate.net These properties are critical for its applications as a surfactant, corrosion inhibitor, and adhesion promoter in materials like asphalt (B605645).

The amphiphilic nature of this compound, with its long hydrophobic tetradecyl tail and polar diamine headgroup, is the primary driver of its surfactant behavior. MD simulations can model the self-assembly of these molecules in different media, predicting the formation of micelles or their adsorption at interfaces. researchgate.netstrath.ac.uk These simulations can elucidate how the chain length and the nature of the headgroup influence the critical micelle concentration (CMC) and the surface tension reduction capabilities.